molecular formula C22H19ClN2O2S B2758339 10-(4-chlorophenyl)-7-[(E)-2-phenylethenyl]-4-thia-6,10-diazatricyclo[6.3.0.0^{2,6}]undecane-9,11-dione CAS No. 321522-01-4

10-(4-chlorophenyl)-7-[(E)-2-phenylethenyl]-4-thia-6,10-diazatricyclo[6.3.0.0^{2,6}]undecane-9,11-dione

Cat. No.: B2758339
CAS No.: 321522-01-4
M. Wt: 410.92
InChI Key: UNKLTRXXWKZTPX-IZZDOVSWSA-N
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Description

10-(4-chlorophenyl)-7-[(E)-2-phenylethenyl]-4-thia-6,10-diazatricyclo[6.3.0.0^{2,6}]undecane-9,11-dione is a useful research compound. Its molecular formula is C22H19ClN2O2S and its molecular weight is 410.92. The purity is usually 95%.
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Biological Activity

The compound 10-(4-chlorophenyl)-7-[(E)-2-phenylethenyl]-4-thia-6,10-diazatricyclo[6.3.0.0^{2,6}]undecane-9,11-dione, a complex organic molecule, has garnered interest due to its potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C29H20Cl2N2S2\text{C}_{29}\text{H}_{20}\text{Cl}_{2}\text{N}_{2}\text{S}_{2}

This structure includes a thiazole ring and chlorophenyl groups, which are known to contribute to various biological activities.

Antimicrobial Properties

Research indicates that derivatives of the compound exhibit significant antimicrobial activity. For instance, similar compounds have been shown to inhibit the growth of various bacterial strains and fungi. A study highlighted that thiazole derivatives possess antifungal properties against Candida species and antibacterial effects against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's anticancer potential has been investigated in several studies. Its structural components suggest it may inhibit tumor growth by inducing apoptosis in cancer cells. For example, compounds with similar thiazole structures have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazole-containing compounds are well-documented. They have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play a significant role in inflammatory processes . This suggests that our compound may also exhibit anti-inflammatory activity.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in cell proliferation and inflammation.
  • DNA Interaction : The compound may interact with DNA or RNA, disrupting replication and transcription processes in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiazole derivatives can induce oxidative stress in target cells, leading to apoptosis .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a related thiazole derivative against clinical isolates of bacteria and fungi. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL for various pathogens .

Study 2: Anticancer Activity

In vitro studies on the anticancer effects of similar compounds revealed that they significantly reduced cell viability in MCF-7 cells with IC50 values around 15 µM after 48 hours of treatment . The mechanism was linked to the induction of apoptosis as confirmed by flow cytometry analysis.

Properties

IUPAC Name

10-(4-chlorophenyl)-7-[(E)-2-phenylethenyl]-4-thia-6,10-diazatricyclo[6.3.0.02,6]undecane-9,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O2S/c23-15-7-9-16(10-8-15)25-21(26)19-17(11-6-14-4-2-1-3-5-14)24-13-28-12-18(24)20(19)22(25)27/h1-11,17-20H,12-13H2/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKLTRXXWKZTPX-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C(C(N2CS1)C=CC4=CC=CC=C4)C(=O)N(C3=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2C3C(C(N2CS1)/C=C/C4=CC=CC=C4)C(=O)N(C3=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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